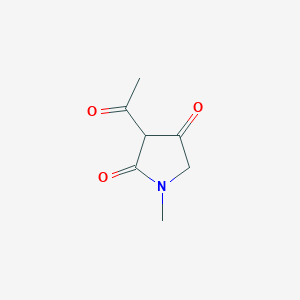

3-Acetyl-1-methylpyrrolidine-2,4-dione

Description

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-acetyl-1-methylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h6H,3H2,1-2H3 |

InChI Key |

HQEKTWIWHYSKBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)CN(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 1 Methylpyrrolidine 2,4 Dione and Its Analogues

Established Synthetic Routes to 3-Acylpyrrolidine-2,4-diones

The synthesis of 3-acylpyrrolidine-2,4-diones, a class of compounds also known as 3-acyltetramic acids, is primarily achieved through a two-stage process: formation of the core pyrrolidine-2,4-dione (B1332186) ring followed by acylation at the C-3 position.

Cyclization Reactions in the Formation of the Pyrrolidinedione Ring

The construction of the five-membered pyrrolidinedione ring is a critical step, with several effective cyclization strategies being employed. One of the most prominent methods is the Dieckmann condensation, an intramolecular Claisen condensation of a diester performed under basic conditions to yield a β-keto ester. This reaction is particularly effective for forming five- and six-membered rings. The general pathway for synthesizing pyrrolidine-2,4-diones often begins with the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by a Dieckmann cyclization, and subsequent hydrolysis and decarboxylation.

Another notable cyclization approach involves a Michael addition followed by a Nef-type rearrangement and subsequent cyclization. For instance, the reaction of coumarin (B35378) derivatives with nitromethane (B149229) can lead to pyrrolidinedione products. This one-pot synthesis involves the Michael addition of nitromethane to the coumarin, a Nef-type rearrangement of the nitromethyl group, and finally, cyclization to form the pyrrolidine (B122466) ring accompanied by the opening of the lactone ring. Computational studies have elucidated the mechanism, showing that the final cyclization stage has a very low energy barrier, particularly when the carbonyl group of the lactone is protonated.

Other methods for constructing the pyrrolidine skeleton include [3+2] cycloaddition reactions of azomethine ylides with alkenes and alkynes, and various intramolecular cyclization approaches.

Table 1: Overview of Cyclization Methods for Pyrrolidinedione Ring Formation

| Method | Description | Key Intermediates/Steps | References |

|---|---|---|---|

| Dieckmann Condensation | Intramolecular Claisen condensation of diesters under basic conditions. | α-amino acid esters, Diester intermediates, β-keto ester product. | |

| Nef-Type Rearrangement/Cyclization | One-pot reaction involving Michael addition, rearrangement, and cyclization. | Coumarin derivatives, Nitromethane, Nitroso-hydroxymethyl group. | |

| [3+2] Cycloaddition | Reaction of azomethine ylides with dipolarophiles like alkenes or alkynes. | Azomethine ylides. | |

| Intramolecular Amination | Cyclization via amination of unsaturated carbon-carbon bonds. | Amino alcohols, Vinyl sulfones. |

α-C-Acylation Strategies for 3-Acyl Derivatives

Once the pyrrolidine-2,4-dione ring is formed, the next crucial step is the introduction of an acyl group at the C-3 position. The C-3 carbon is part of a reactive methylene (B1212753) group situated between two carbonyls, making it susceptible to acylation. A highly effective protocol involves the use of acid chlorides in the presence of Lewis acids, such as boron trifluoride–diethyl ether. This method allows for the acylation of the pyrrolidinedione with a variety of saturated, unsaturated, and arenecarboxylic acid chlorides. The reaction proceeds through the formation of a neutral boron difluoride complex of the 3-acyltetramic acid, which can be isolated and subsequently methanolyzed to yield the final product.

The synthesis of 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones, which are tautomers of 4-acetyl-pyrrolidine-2,3-diones, has been achieved through three-component reactions of compounds like ethyl 2,4-dioxovalerate with aromatic aldehydes and anilines. These compounds can then be further reacted to modify the acetyl group.

Table 2: Examples of α-C-Acylation Reactions

| Substrate | Acylating Agent | Catalyst/Conditions | Product Type | References |

|---|---|---|---|---|

| 5-substituted pyrrolidine-2,4-diones | Acid Chlorides | Boron trifluoride–diethyl ether | 3-Acyltetramic acid boron difluoride complexes | |

| Ethyl 2,4-dioxovalerate, Aldehyde, Aniline | N/A (Three-component reaction) | Glacial acetic acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-one | |

| 1,5-Diphenylpyrrolidine-2,4-dione (B14431305) | Ethyl orthoformate | N/A | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione |

Catalytic Approaches in the Synthesis of 3-Acetyl-1-methylpyrrolidine-2,4-dione (B6204668) and its Functionalized Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of this compound and its analogues benefits from various catalytic strategies.

As previously mentioned, Lewis acids like boron trifluoride-diethyl ether are crucial catalysts for the α-C-acylation of the pyrrolidinedione ring. In other contexts, transition metal catalysis is widely employed for constructing the pyrrolidine ring itself. For instance, Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including pyrrolidines. Similarly, rhodium catalysts are effective in generating pyrrolidines from O-benzoylhydroxylamines as alkyl nitrene precursors.

Computational studies have explored the mechanism of pyrrolidinedione synthesis from coumarins and nitromethane, where the reaction can be promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The study also noted the assisting role of water molecules in lowering the energy barrier for the oxygen migration step in the Nef-type rearrangement. Furthermore, biocatalytic approaches, such as using laccase from Myceliophthora thermophila, have been employed to synthesize highly functionalized pyrrolidine-2,3-diones stereoselectively under mild conditions.

Table 3: Summary of Catalytic Approaches

| Catalyst Type | Specific Catalyst | Reaction Type | Role of Catalyst | References |

|---|---|---|---|---|

| Lewis Acid | Boron trifluoride–diethyl ether | α-C-Acylation | Activates the acylating agent and substrate. | |

| Organometallic (Iridium) | Cp*Ir complex | N-Heterocyclization | Catalyzes the formation of the pyrrolidine ring from amines and diols. | |

| Organometallic (Rhodium) | Rhodium catalyst | Pyrrolidine formation | Utilizes alkyl nitrene precursors for ring synthesis. |

Lewis Acid Mediated C-Acylation of Pyrrolidine-2,4-diones

The direct C-acylation of pyrrolidine-2,4-diones at the C-3 position is a primary method for synthesizing 3-acyl derivatives like this compound. This transformation is often facilitated by the use of Lewis acids, which activate the acylating agent and promote the reaction. rsc.org

One of the most effective protocols involves the use of boron trifluoride–diethyl ether (BF₃·OEt₂) as the Lewis acid. rsc.org In this method, the pyrrolidine-2,4-dione substrate is treated with an acid chloride, such as acetyl chloride, in the presence of BF₃·OEt₂. The reaction proceeds through the formation of a neutral boron difluoride complex of the resulting 3-acyltetramic acid. This intermediate is typically isolated and then subjected to methanolysis to release the final 3-acylpyrrolidine-2,4-dione product. rsc.org This approach is applicable to a range of acid chlorides, including those derived from saturated, unsaturated, and arenecarboxylic acids. rsc.org

The general scheme for this acylation process is presented below:

Step 1: Reaction of a 5-substituted pyrrolidine-2,4-dione with an acid chloride in the presence of a Lewis acid.

Step 2: Formation of an intermediate complex.

Step 3: Hydrolysis or alcoholysis to yield the 3-acylpyrrolidine-2,4-dione.

| Lewis Acid | Acylating Agent | Substrate | Outcome | Reference |

| Boron trifluoride–diethyl ether | Acid Chlorides | Pyrrolidine-2,4-diones | Efficient C-3 acylation via a boron difluoride complex | rsc.org |

| Titanium tetrachloride | p-Nitrophenylsulfonamide | 1,4-Pentadien-3-one | Formation of vinyltetrahydropyridines | nih.gov |

This method highlights the utility of Lewis acids in directing the acylation to the desired carbon center, providing a reliable route to the target compound and its analogues. rsc.org

Metal-Promoted Cyclization and Functionalization Strategies

Transition metal catalysis offers powerful and elegant strategies for constructing and functionalizing pyrrolidine-based systems. researchgate.net These methods often exhibit high efficiency and selectivity, enabling the synthesis of complex heterocyclic structures from simpler precursors. researchgate.net

Cobalt-Catalyzed Reductive Coupling: A notable strategy involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides to produce pyrrolidinone derivatives. organic-chemistry.org This one-pot reaction utilizes a cobalt complex (Co(dppe)I₂) as the catalyst, zinc as a reducing agent, and zinc iodide as a Lewis acid. The proposed mechanism involves the formation of a cobaltaazacyclopentene intermediate, which, after protonation, keto-amide cyclization, and dehydration, yields the functionalized pyrrolidinone. This method demonstrates excellent regioselectivity and provides an efficient pathway to substituted pyrrolidinones. organic-chemistry.org

Copper-Promoted Aminooxygenation: For the diastereoselective synthesis of disubstituted pyrrolidines, a copper(II)-promoted intramolecular aminooxygenation of alkenes has been developed. nih.gov This reaction can produce both 2,5-cis and 2,5-trans pyrrolidines with high levels of diastereoselectivity, depending on the substrate structure. The synthetic utility of this approach has been demonstrated in the formal synthesis of natural products like (+)-monomorine. nih.gov

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitrogen-linked 1,6-diynes with various unsaturated partners (e.g., isocyanates) provide a direct route to fused pyrrolidine systems. researchgate.netresearchgate.net These reactions are highly efficient for building complex polycyclic architectures containing the pyrrolidine ring. researchgate.net

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| Cobalt(II) iodide complex | Reductive Coupling | Nitriles, Acrylamides | 5-Methylenepyrrolidinone derivatives | organic-chemistry.org |

| Copper(II) salts | Aminooxygenation | 4-Pentenyl sulfonamides | 2,5-Disubstituted pyrrolidines | nih.gov |

| Various (e.g., Rh, Ir) | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes, Isocyanates | Fused pyrrolidine systems | researchgate.netresearchgate.net |

Catalyst-Free Synthesis Methodologies for Related Scaffolds

While catalytic methods are powerful, catalyst-free approaches for synthesizing related pyrrolidinedione scaffolds are also of significant interest due to their operational simplicity and avoidance of potentially toxic or expensive metal catalysts.

A prominent example is the three-component reaction between an aromatic aldehyde, an aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid. beilstein-journals.org This method yields substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are direct precursors to pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.orgresearchgate.net These precursors can then be reacted with aliphatic amines to furnish the final 1,4,5-trisubstituted pyrrolidine-2,3-diones, which exist in a stable enamine form. beilstein-journals.org Computational studies suggest that the reaction mechanism is kinetically controlled, favoring the formation of the main product. researchgate.net

Another instance of a catalyst-free transformation is the conversion of a precursor compound to 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, an analogue of the target molecule, by heating with anhydrous ortho-phosphoric acid. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficiency and yield of synthetic reactions are critically dependent on various parameters, including reactant ratios, solvent, temperature, and reaction time. Optimization of these conditions is essential for developing practical and scalable synthetic routes.

In the context of synthesizing pyrrolidinedione derivatives, studies have focused on optimizing three-component reactions. For the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, a key precursor, the molar ratio of the reactants (benzaldehyde, aniline, and ethyl 2,4-dioxovalerate) was systematically varied. beilstein-journals.org The results indicated that an optimal ratio of 1.5:1:1 for the aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate, respectively, in acetic acid as the solvent, maximized the product yield. beilstein-journals.org

The following table, based on a model reaction for a related scaffold, illustrates the effect of reactant ratios on product yield. beilstein-journals.org

| Benzaldehyde (eq.) | Aniline (eq.) | Ethyl 2,4-dioxovalerate (eq.) | Yield (%) |

| 1 | 1 | 1 | 70 |

| 1 | 1 | 1.5 | 77 |

| 1.5 | 1 | 1 | 80 |

| 1 | 1.5 | 1 | 67 |

Data adapted from a model reaction for the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. beilstein-journals.org

Stereoselective and Regioselective Synthesis of Pyrrolidinedione Derivatives

Controlling stereochemistry and regiochemistry is a central challenge in organic synthesis, particularly for creating biologically active molecules. The pyrrolidinedione scaffold often contains multiple stereocenters and reactive sites, necessitating highly selective synthetic methods. mdpi.comnih.gov

Regioselectivity: The C-acylation of pyrrolidine-2,4-diones is a regioselective process. The reaction preferentially occurs at the C-3 position, which is the most acidic carbon, located between two carbonyl groups. The use of Lewis acids, as described previously, effectively directs the acyl group to this position. rsc.org Similarly, the cobalt-catalyzed reductive coupling of nitriles and acrylamides demonstrates high regioselectivity in forming 5-methylenepyrrolidinone derivatives. organic-chemistry.org

Stereoselectivity: A variety of stereoselective methods have been developed for synthesizing chiral pyrrolidine derivatives. mdpi.comnih.gov

Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.net

Biocatalytic Approaches: Enzymes offer a powerful tool for stereoselective synthesis under mild conditions. For instance, a laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This biocatalytic method efficiently and stereoselectively produces highly functionalized pyrrolidine-2,3-diones containing new all-carbon quaternary stereocenters. rsc.org

Catalyst-Controlled Cycloadditions: An efficient, one-pot, three-component protocol using a reusable L-proline functionalized manganese ferrite (B1171679) nanorod catalyst has been reported for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org This method yields the endo-isomers of spirocyclic derivatives with a high level of diastereoselectivity. rsc.org

Substrate-Controlled Reactions: The copper-promoted aminooxygenation of alkenes demonstrates excellent substrate-controlled diastereoselectivity. The stereochemical outcome (cis or trans) at the 2,5-positions of the pyrrolidine ring can be dictated by the structure of the starting alkenyl sulfonamide. nih.gov

These advanced synthetic strategies provide chemists with a versatile toolbox for the precise construction of this compound and a wide array of structurally diverse and stereochemically defined analogues.

Chemical Reactivity and Derivatization Strategies of 3 Acetyl 1 Methylpyrrolidine 2,4 Dione

Tautomeric Equilibrium and Conformational Dynamics of 3-Acylpyrrolidine-2,4-diones

3-Acylpyrrolidine-2,4-diones, a class of compounds also known as tetramic acids to which 3-acetyl-1-methylpyrrolidine-2,4-dione (B6204668) belongs, exhibit rich tautomeric behavior. rsc.org In solution, they can exist as a dynamic equilibrium of several tautomeric forms, including internal and external tautomers. rsc.org The study of these equilibria is crucial as the predominant tautomer can influence the compound's reactivity and biological interactions. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the structures of these tautomers for various bioactive derivatives. rsc.org

The equilibrium is sensitive to the surrounding environment. For instance, in hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the tautomerism of related 4-acetyl-3-hydroxy-3-pyrroline-2-ones can lead to the broadening of peaks in ¹³C NMR spectra. nih.govresearchgate.net This phenomenon is attributed to a fast chemical exchange between tautomeric structures on the NMR timescale, driven by a small energy difference and a significant rate constant for the transformation. nih.govresearchgate.net Conversely, in less interactive solvents like chloroform (B151607) (CDCl₃), this effect is diminished, resulting in sharper NMR signals. nih.gov

| Tautomer Type | Description |

|---|---|

| Endocyclic Enol (Form A) | Enolization of the C-4 carbonyl with the C-3 acyl group, forming an intramolecular hydrogen bond. |

| Endocyclic Enol (Form B) | Enolization of the C-2 carbonyl with the C-3 acyl group, also capable of forming an intramolecular hydrogen bond. |

| Exocyclic Enol (Form C) | Enolization of the C-3 acetyl group, creating an exocyclic double bond. This form can exist as Z/E isomers. |

The exocyclic enol tautomer of 3-acylpyrrolidine-2,4-diones and their derivatives can exist as geometric isomers, designated as Z (from the German zusammen, meaning together) and E (from entgegen, meaning opposite). studymind.co.uklibretexts.org This isomerism arises from the restricted rotation around the exocyclic carbon-carbon double bond. studymind.co.uk The assignment of Z or E is determined by the Cahn-Ingold-Prelog priority rules, where the configuration depends on whether the highest-priority substituents on each carbon of the double bond are on the same side (Z) or opposite sides (E). libretexts.org

Research on the related compound 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione has provided direct evidence of this isomerism in solution. mdpi.com In DMSO-d₆, NMR spectra showed clearly separated signals for the different Z and E π-diastereomers. mdpi.com However, in CDCl₃, these distinct signals were not observed, suggesting that the solvent environment plays a critical role in the dynamics and relative stability of the isomers. mdpi.com

The position of the tautomeric equilibrium in β-dicarbonyl systems is significantly influenced by the nature of the substituents on the core structure. ed.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the relative stability of the keto and enol forms. ed.gov

Studies on analogous systems, such as substituted 1,4-naphthalenediols, have shown that alkyl groups, which are electron-donating, tend to favor the enolic form. lookchem.com Conversely, electron-withdrawing groups or substituents that can participate in intramolecular hydrogen bonding can shift the equilibrium towards a specific tautomer. For example, a hydroxyl group that can form a strong intramolecular hydrogen bond in one tautomeric form will stabilize that form, making it more abundant at equilibrium. lookchem.com In the case of this compound, the N-methyl group and any further substitutions on the pyrrolidine (B122466) ring would similarly influence the delicate balance between the possible tautomers.

Reactions Involving the β,β′-Tricarbonyl System

The β,β′-tricarbonyl moiety is the most reactive part of the this compound molecule. The protons on the carbon between the carbonyl groups are acidic, and the carbonyl carbons themselves are electrophilic, making them susceptible to a variety of chemical transformations.

The carbonyl carbons of the this compound system are electrophilic and can be attacked by nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol. libretexts.orgyoutube.com

The presence of the acetyl group at the C-3 position provides a key site for such reactions. This allows for the functionalization of the molecule through nucleophilic additions with reagents like hydroxylamine (B1172632) and semicarbazide. nih.gov Similarly, related 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones have been shown to undergo nucleophilic addition of amines such as morpholine (B109124) and piperidine. nih.gov These reactions demonstrate the utility of the tricarbonyl system in building more complex molecular architectures.

The reactivity of the tricarbonyl system allows for extensive derivatization at both the C-3 and N-1 positions.

Derivatization at C-3: The C-3 position can be acylated using acid chlorides in the presence of a Lewis acid catalyst like boron trifluoride–diethyl ether. rsc.org This reaction proceeds through the enolate form of the pyrrolidine-2,4-dione (B1332186). Another strategy involves the condensation of the C-3 position with reagents like ethyl orthoformate, followed by substitution with various nucleophiles. For example, 1,5-diphenylpyrrolidine-2,4-dione (B14431305) reacts with ethyl orthoformate to yield an ethoxymethylene intermediate, which can then be converted to a variety of 3-substituted aminomethylene derivatives by reacting with hydrazine (B178648), secondary amines, or urea. nih.gov

| Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C-3 | Acylation | Acid Chloride, Lewis Acid (e.g., BF₃·OEt₂) | 3-Acyl-pyrrolidine-2,4-dione |

| C-3 | Condensation/Substitution | 1. Ethyl orthoformate 2. Amine (e.g., R₂NH) | 3-(Aminomethylene)-pyrrolidine-2,4-dione |

| N-1 | Acylation | Acid Chloride or Activated Carboxylic Acid | N-Acyl-pyrrolidine-2,4-dione |

While less common than reactions at the carbonyl groups, the carbon skeleton of the β,β′-tricarbonyl system can undergo C-C bond cleavage under specific conditions. Oxidative cleavage of aliphatic carbon-carbon bonds is a known reaction for related diketonate substrates. usu.edu For instance, the photoreduction of a Ni(II) complex has been shown to facilitate the cleavage of a chloro-diketonate substrate, highlighting a potential reactive pathway for the pyrrolidinedione ring system. usu.edu Furthermore, synthetic strategies involving related structures have considered the possibility of decarbamoylative C-C bond cleavage, indicating that this type of reactivity is recognized within this class of compounds. mdpi.com These cleavage reactions, while requiring specific reagents or conditions, represent a more profound transformation of the molecular scaffold.

Formation of Complex Molecular Architectures and Hybrid Compounds

The presence of the acetyl group at the C-3 position is a key feature for the derivatization of this compound. This side-chain carbonyl group is susceptible to nucleophilic attack, particularly by primary and secondary amines, leading to the formation of stable enamine derivatives. This reaction is a cornerstone for creating more complex and hybrid molecular architectures.

For instance, the reaction of related 4-acetyl-3-hydroxy-pyrrolin-2-one structures with aliphatic amines has been shown to proceed efficiently, yielding a variety of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.orgresearchgate.net This transformation typically occurs at the exocyclic acetyl group. A notable example is the synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, an enamine derivative formed from the parent tetramic acid structure. mdpi.com The formation of such enamines introduces new functional dimensions to the molecule, which can be exploited for further synthetic modifications. mdpi.com

These enamine derivatives of 3-acyltetramic acids are known to exist as a mixture of Z and E isomers in solution, a characteristic that can influence their subsequent reactivity and biological interactions. mdpi.com The reaction to form these complex enamines is a robust method for molecular elaboration, as demonstrated by the synthesis of various 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones from their acetyl precursors. nih.gov

| Reactant | Product Structure | Compound Name | Reference |

|---|---|---|---|

| This compound + Ethylamine |  | 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | mdpi.com |

| 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrroline-2-one + Methylamine |  | 4-(1-Methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | nih.gov |

Role as a Versatile Building Block in Organic Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, largely due to its three-dimensional structure which allows for effective exploration of pharmacophore space. nih.gov As a derivative, this compound serves as a versatile building block, providing a robust framework for the construction of novel heterocyclic compounds. Its utility stems from the multiple, chemically distinct reactive sites that can be selectively targeted to build molecular diversity.

The pyrrolidine-2,4-dione core, also known as a tetramic acid, and its derivatives are important intermediates in the synthesis of a wide range of nitrogen-containing heterocycles with potential biological activities. researchgate.netacs.orgnih.gov The reactivity of the dione (B5365651) system, combined with the exocyclic acetyl group, allows for a modular approach to synthesis. Chemists can functionalize the molecule through several pathways:

Enamine Formation: As detailed previously, reaction with amines at the acetyl group provides a reliable method for attaching various substituents. nih.govmasterorganicchemistry.com

Acylation and Rearrangement: The tetramic acid core can undergo O-acylation followed by an acyl migration to introduce different acyl groups at the C-3 position, demonstrating the interchangeability of this functional handle. acs.orgnih.govnih.gov

Reactions at the Ring: The endocyclic carbonyl groups and the adjacent methylene (B1212753) group also present opportunities for condensation and substitution reactions, further expanding the synthetic possibilities. nih.gov

This multifunctionality makes this compound and related 3-acyl-tetramic acids valuable starting points for generating libraries of complex molecules for screening and development in areas such as antimicrobial and anti-inflammatory research. mdpi.comnih.gov The ability to readily modify the core structure at multiple positions underscores its importance as a foundational element in modern organic synthesis.

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| C3-Acetyl Group (Carbonyl Carbon) | Nucleophilic Addition | Formation of enamines, imines, or hydrazones |

| C2 and C4 Carbonyl Groups | Reduction, Condensation | Formation of hydroxyl derivatives or fused heterocyclic systems |

| C5 Methylene Group | Deprotonation/Alkylation | Introduction of substituents at the C5 position |

| Entire 3-Acyl-tetramic acid scaffold | O-acylation followed by Rearrangement | Synthesis of different C3-acylated derivatives |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework and the dynamic processes that occur in solution.

"3-Acetyl-1-methylpyrrolidine-2,4-dione" has the potential to exist in multiple tautomeric forms due to the presence of the β-dicarbonyl moiety. The keto-enol tautomerism is a key consideration, where the acetyl group can enolize to form a carbon-carbon double bond with a hydroxyl group. The equilibrium between these forms is often solvent-dependent.

In aprotic solvents, the keto form is generally favored. However, in hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the enol form can be significantly populated. This phenomenon has been observed in related 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov In such cases, the ¹³C NMR spectra may exhibit broadening of the signals for the acetyl group carbons due to the chemical exchange between the tautomers on the NMR timescale. nih.gov For instance, in similar compounds, broad peaks around 30 ppm and 191 ppm in DMSO-d₆ have been attributed to this tautomeric equilibrium. nih.gov

Furthermore, the presence of amide and other single bonds can lead to the existence of rotational isomers (rotamers), which may interconvert slowly on the NMR timescale, resulting in the appearance of doubled signals for certain nuclei. This effect is particularly noticeable in solvents that can influence the rotational barriers through specific interactions.

| Form | Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|---|

| Keto | ¹H | CH₃ (Acetyl) | ~2.2 |

| CH₃ (N-methyl) | ~2.8 | ||

| ¹³C | C=O (Acetyl) | ~200 | |

| CH₃ (Acetyl) | ~30 | ||

| Enol | ¹H | CH₃ (Vinyl) | ~2.0 |

| OH (Enol) | >10 (often broad) | ||

| ¹³C | C=C (Enol) | ~100 | |

| C-OH (Enol) | ~170 |

When chiral centers are present in derivatives of "this compound," advanced NMR techniques become indispensable for determining the relative and absolute stereochemistry. Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful in this regard. acdlabs.comlongdom.org

These techniques detect through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com By observing cross-peaks between specific protons in a NOESY or ROESY spectrum, it is possible to deduce their spatial relationships. For example, a NOESY correlation between a methyl group and a proton on a stereocenter can establish their relative orientation (syn or anti). This information is crucial for assigning the three-dimensional structure of the molecule in solution. youtube.com While COSY experiments establish through-bond connectivity, NOESY and ROESY provide the complementary through-space information necessary for a complete stereochemical assignment. longdom.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For "this compound," the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The pyrrolidine-2,4-dione (B1332186) ring contains two carbonyl groups, and the acetyl group has a third. These are likely to appear as intense peaks in the region of 1650-1800 cm⁻¹. The precise frequencies can be influenced by the electronic environment and potential hydrogen bonding.

The C-N stretching vibration of the tertiary amide within the pyrrolidine (B122466) ring would typically be observed in the 1200-1350 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ range.

FT-Raman spectroscopy, which relies on changes in polarizability, is complementary to FT-IR. sapub.org While carbonyl stretches are also visible in the Raman spectrum, non-polar bonds, such as C-C skeletal vibrations, often give rise to stronger signals. This can provide a more detailed fingerprint of the molecular backbone.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Methyl, Methylene | 2800-3000 | Medium | Medium |

| C=O Stretch | Amide, Ketone | 1650-1800 | Strong | Medium |

| C-N Stretch | Tertiary Amide | 1200-1350 | Medium | Weak |

| C-C Stretch | Ring Skeleton | 800-1200 | Medium | Strong |

Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting fragment ions, it is possible to deduce structural information. For "this compound," characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as carbon monoxide (CO), ketene (B1206846) (CH₂=C=O) from the acetyl group, or cleavage of the pyrrolidine ring. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

UV-Vis Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For "this compound," the primary chromophores are the carbonyl groups. The spectrum is expected to show n→π* transitions, which are typically of lower intensity, and π→π* transitions at shorter wavelengths with higher intensity. The position of the absorption maximum (λmax) can provide insights into the extent of conjugation within the molecule. The enol tautomer, with its conjugated system, would be expected to absorb at a longer wavelength compared to the keto form.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. mdpi.com For "this compound," a crystal structure would unequivocally establish the preferred tautomeric form in the solid state and reveal the detailed conformation of the five-membered ring and the orientation of the acetyl and methyl substituents.

Furthermore, X-ray diffraction analysis elucidates the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (if applicable in derivatives) and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Studies on 3 Acetyl 1 Methylpyrrolidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. researchgate.net For derivatives of the pyrrolidinedione family, DFT calculations, often using functionals like B3LYP or M06-2X combined with appropriate basis sets (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze various electronic properties. beilstein-journals.orgresearchgate.net These calculations are fundamental for subsequent analyses, such as understanding orbital interactions and predicting reactivity. researchgate.net

The pyrrolidine-2,4-dione (B1332186) ring system, also known as a tetramic acid moiety, is a key structural feature in many natural products. mdpi.com Computational studies on related 3-acyl-pyrrolidinedione derivatives show that these molecules can exist in different tautomeric forms, and DFT is crucial for determining the relative energies and stability of these forms. beilstein-journals.orgnih.gov For 3-Acetyl-1-methylpyrrolidine-2,4-dione (B6204668), DFT would be used to calculate bond lengths, bond angles, and dihedral angles, providing a precise model of its ground-state geometry.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the orbital most likely to accept electrons, is associated with electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The HOMO is expected to have significant contributions from the enolate system, while the LUMO would likely be centered on the carbonyl groups, particularly the acetyl carbonyl and the C2 and C4 carbonyls of the pyrrolidine (B122466) ring.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyrrolidinedione System

| Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Associated with the enol or enolate moiety; indicates nucleophilic character. |

| LUMO | -2.5 | Associated with the dicarbonyl system; indicates electrophilic character. |

| Energy Gap (ΔE) | 4.7 | Influences chemical reactivity and stability. |

Note: The values presented are illustrative for a representative 3-acyl-pyrrolidinedione system and may vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would show significant negative potential around the oxygen atoms of the three carbonyl groups (C2, C4, and the acetyl group), identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. chemrxiv.org Conversely, positive potential would be expected around the hydrogen atoms of the methyl groups and the methylene (B1212753) group (C5) of the ring, though the most significant electrophilic sites on the carbon skeleton would be the carbonyl carbons themselves. This visualization helps in understanding non-covalent interactions and the initial steps of a chemical reaction. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines charge transfer events, particularly hyperconjugation, which involves the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. These interactions contribute significantly to molecular stability.

Mechanistic Investigations of Reaction Pathways Using Quantum Chemistry

Quantum chemistry methods, particularly DFT, are extensively used to explore the detailed mechanisms of chemical reactions. nih.govarxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) can be constructed, revealing the most favorable reaction pathway. beilstein-journals.orgnih.gov

For compounds related to this compound, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, DFT calculations have been successfully employed to elucidate the mechanism of their reaction with amines. beilstein-journals.orgnih.gov These studies propose a step-by-step mechanism, identifying key intermediates and the energy barriers that control the reaction rate. The calculations can distinguish between kinetically and thermodynamically favored products, showing that kinetic selectivity is often more significant in forming the main product. beilstein-journals.org

A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized by having a single imaginary vibrational frequency. Locating the TS allows for the calculation of the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org

In the reaction of a 3-pyrroline-2-one (B142641) derivative with methylamine, computational studies have characterized the transition states for key steps, such as the initial nucleophilic attack of the amine on a carbonyl carbon. beilstein-journals.orgnih.gov The calculated activation energies help to determine the rate-limiting step of the reaction and explain the observed product distribution.

Table 2: Calculated Activation Energies for a Model Reaction of a Pyrrolidinedione Derivative with an Amine

| Reaction Step | Phase | Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Attack | Gas Phase | 15.2 |

| Nucleophilic Attack | Ethanol (B145695) | 12.8 |

| Proton Transfer | Gas Phase | 8.5 |

| Proton Transfer | Ethanol | 6.3 |

Note: These values are based on a model system and serve to illustrate the data obtained from such calculations. beilstein-journals.org

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. wikipedia.org Computational models can account for these solvent effects, often using implicit solvent models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.

Studies on related pyrrolidinedione systems have shown that solvents can significantly influence reaction energetics. beilstein-journals.org For instance, the activation energy for the reaction between a 3-pyrroline-2-one derivative and an amine was found to be lower in an ethanol solvent model compared to the gas phase. beilstein-journals.orgnih.gov This is because polar solvents can stabilize charged species, such as transition states, more effectively than the reactants, thereby lowering the energy barrier. By comparing calculations in the gas phase and in different solvent models, chemists can gain a more accurate and realistic understanding of the reaction mechanism under experimental conditions. beilstein-journals.org

Rationalization of Observed Regioselectivity and Stereoselectivity

Computational methods are instrumental in understanding and predicting the outcomes of chemical reactions, particularly those involving molecules with multiple reactive sites or the potential to form stereoisomers. For derivatives of pyrrolidine-2,4-dione, theoretical calculations, especially those based on Density Functional Theory (DFT), have been successfully used to rationalize the regioselectivity and stereoselectivity observed in various transformations. nih.govresearchgate.net

The core principle behind this rationalization lies in the calculation of the potential energy surface for a given reaction. By locating the transition states (the highest energy point along a reaction pathway) for all possible routes—leading to different regioisomers or stereoisomers—and calculating their corresponding activation energies (the energy difference between the reactants and the transition state), chemists can predict the most favorable pathway. The pathway with the lowest activation energy is kinetically favored and is expected to yield the major product. nih.gov

For instance, in reactions such as 1,3-dipolar cycloadditions to form substituted pyrrolidine rings, DFT calculations can model the approach of the reacting molecules. By analyzing the energies of the different possible transition states (e.g., endo vs. exo approaches), researchers can explain why one stereoisomer is formed preferentially over another. researchgate.net These models often reveal subtle electronic and steric interactions that govern the stereochemical outcome of the reaction.

Similarly, in acylation or alkylation reactions at the pyrrolidine-2,4-dione core, the molecule presents multiple potentially nucleophilic sites (e.g., C-3, O-2, O-4). Computational modeling helps to determine the intrinsic reactivity of these sites. By calculating the energy barriers for electrophilic attack at each position, a clear rationale for the observed regioselectivity (e.g., C-acylation vs. O-acylation) can be established. DFT calculations have shown that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products in reactions involving related pyrrolidinone structures. nih.gov

| Reaction Type | Computational Method | Key Findings |

| Asymmetric Michael Addition | Density Functional Theory (DFT) at the B3LYP/6-311G** level | The bulky substituent on the pyrrolidine ring effectively shields one face of the enamine intermediate, leading to the preferential formation of one enantiomer. Calculated enantiomeric excess values show good agreement with experimental results. researchgate.net |

| 1,3-Dipolar Cycloaddition | Density Functional Theory (DFT) | Analysis of transition state energies for different approach trajectories (regio- and stereoisomeric pathways) correctly predicts the experimentally observed major isomer. rsc.org |

| Multicomponent Reactions | DFT at the B3LYP/6-311++G(2d,2p) level | Calculations of the potential energy surface show the main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG#), indicating kinetic control over the reaction outcome. nih.gov |

Tautomeric Equilibria Modeling and Energetic Comparisons

This compound, like other β-dicarbonyl compounds, can exist in several tautomeric forms. These tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The primary equilibrium for this compound is between the triketo form and various enol forms. Understanding the relative stability of these tautomers is crucial as the dominant form dictates the molecule's reactivity and spectroscopic properties.

Ab initio quantum mechanical calculations provide a robust framework for modeling these tautomeric equilibria. researchgate.net Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used with Pople-style basis sets like 6-31G**, are employed to calculate the electronic energy of each tautomer. researchgate.net By comparing these energies, the most stable tautomer can be identified.

For the closely related 3-acetylpyrrolidine-2,4-dione, theoretical studies have investigated five potential tautomers. The calculations, performed at the MP2/6-31G** level, revealed that the enol forms, stabilized by intramolecular hydrogen bonding, are significantly more stable than the triketo form. researchgate.net The inclusion of electron correlation effects (as in MP2) is often important for obtaining results that align well with experimental observations. researchgate.net Similar computational approaches can be applied to this compound to determine the energetic landscape of its tautomeric forms. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which can be crucial as solvent polarity is known to influence tautomeric equilibria. researchgate.net

| Tautomer of 3-Acetylpyrrolidine-2,4-dione | Computational Level | Relative Energy (kcal/mol) (Hypothetical Data Pattern) | Predicted Stability |

| Triketo form | MP2/6-31G | +8.5 | Least Stable |

| Enol form (O4-H) | MP2/6-31G | +1.2 | Less Stable |

| Enol form (O2-H) | MP2/6-31G | +2.5 | Less Stable |

| Enol form (Acetyl O-H, Z-isomer) | MP2/6-31G | 0.0 | Most Stable |

| Enol form (Acetyl O-H, E-isomer) | MP2/6-31G** | +4.1 | Less Stable |

Note: This table is based on the findings for the N-unsubstituted analogue, 3-acetylpyrrolidine-2,4-dione, as reported in theoretical studies. researchgate.net The most stable form is assigned a relative energy of 0.0.

Prediction of Spectroscopic Properties (Vibrational, Electronic) through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical methods can provide detailed predictions of its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra: The prediction of vibrational spectra is typically performed using DFT methods, with the B3LYP functional being a common and reliable choice. The process begins with a geometry optimization to find the molecule's lowest energy structure. Subsequently, a frequency calculation is performed on this optimized geometry. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretches, C-H bends, and ring deformations.

While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental data through the use of empirical scaling factors. icm.edu.pl By analyzing the atomic motions associated with each calculated frequency (normal modes), a definitive assignment of the bands in the experimental IR and Raman spectra can be made.

Electronic Spectra: The electronic absorption spectrum (UV-Vis) is related to the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these spectra for medium-sized organic molecules.

Following a ground-state geometry optimization (usually with DFT), a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. These calculations can help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions, providing a deeper understanding of the molecule's electronic structure.

| Spectroscopic Property | Computational Method | Predicted Data (Illustrative) | Interpretation |

| Vibrational Frequency (IR) | DFT (B3LYP/6-311+G(d,p)) | 1785 cm⁻¹ (scaled) | Asymmetric C=O stretch (dione) |

| Vibrational Frequency (IR) | DFT (B3LYP/6-311+G(d,p)) | 1720 cm⁻¹ (scaled) | Symmetric C=O stretch (dione) |

| Vibrational Frequency (IR) | DFT (B3LYP/6-311+G(d,p)) | 1650 cm⁻¹ (scaled) | Acetyl C=O stretch (in enol form) |

| Electronic Transition (UV-Vis) | TD-DFT (B3LYP/6-311+G(d,p)) | 285 nm (Excitation Energy) | π→π* transition of the conjugated enol-dione system |

| Electronic Transition (UV-Vis) | TD-DFT (B3LYP/6-311+G(d,p)) | 340 nm (Excitation Energy) | n→π* transition of the carbonyl groups |

Bioactivity of 3 Acetyl 1 Methylpyrrolidine 2,4 Dione Derivatives in Non Clinical Systems

Structure-Activity Relationship (SAR) Studies for Non-Clinical Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 3-Acetyl-1-methylpyrrolidine-2,4-dione (B6204668), SAR studies have been instrumental in identifying the structural motifs responsible for their bioactivity and in guiding the synthesis of more potent analogues.

Systematic structural modifications of the this compound scaffold have revealed several key correlations between chemical structure and biological activity against various model organisms.

In the context of antifungal activity , the introduction of specific substituents on the pyrrolidine-2,4-dione (B1332186) ring has been shown to significantly enhance potency. For instance, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) as well as electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) on arylidene moieties attached to a similar five-membered heterocyclic ring, the thiazolidine-2,4-dione, has been found to broaden the spectrum of both antimicrobial and antifungal activities. nih.gov

For herbicidal activity , research on 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives has indicated that the presence of an electron-donating substituent at the 2- and/or 4-position of the phenyl ring is crucial for high herbicidal activity. researchgate.net This suggests that the electronic properties of the substituents play a significant role in the compound's ability to interact with its target site in plants.

In insecticidal applications , particularly larvicidal activity against Culex quinquefasciatus, the nature of the substituents on the pyrrolidine-2,4-dione core is a determining factor. Studies have shown that the presence of specific groups like p-tolylamino, benzylidene hydrazine (B178648), and 3-phenylallyl moieties can be correlated with the observed biological effects. nih.gov For example, the introduction of a benzylidene hydrazine group led to a 61% mortality rate at a concentration of 100 µg/mL. nih.gov

The stereochemistry of the pyrrolidine (B122466) ring and its substituents also plays a critical role in biological activity. The non-planar, three-dimensional nature of the sp3-hybridized pyrrolidine scaffold allows for precise spatial orientation of substituents, which can lead to different binding modes with biological targets. nih.gov

Antimicrobial and Antifungal Activity in In Vitro Assays

Derivatives of the pyrrolidine-2,4-dione scaffold have demonstrated notable antimicrobial and antifungal activities in various in vitro assays. These studies are essential for identifying lead compounds for the development of new therapeutic agents.

Several studies have reported the efficacy of these derivatives against a range of bacterial and fungal pathogens. For example, certain 2,5-pyrrolidinedione derivatives have shown good minimum inhibitory concentration (MIC) values against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq Specifically, compounds with hydroxyl, methoxy, chloro, and bromo substituents on a phenyl ring attached to the core structure were synthesized and evaluated. uobasrah.edu.iq

In another study, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione demonstrated moderate antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with one 4-F-phenyl derivative showing selective inhibition of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com

The antifungal properties of these compounds are also significant. A series of thiazolidine-2,4-dione derivatives, which share a similar five-membered ring structure, were screened for in vitro antifungal activity against several fungal species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. nih.gov The results indicated that both electron-donating and electron-withdrawing substituents on the attached arylidene moieties enhanced the broad-spectrum antifungal activities. nih.gov

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 2,5-Pyrrolidinedione derivatives | Enterococcus faecalis (Gram-positive) | Good MIC values (0.25-0.5 µM) | uobasrah.edu.iq |

| 2,5-Pyrrolidinedione derivatives | Candida albicans (Fungus) | Good MIC values (0.125-0.5 µM) | uobasrah.edu.iq |

| 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | Staphylococcus aureus (Gram-positive) | Moderate antibacterial activity | mdpi.com |

| 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | Escherichia coli (Gram-negative) | Moderate antibacterial activity | mdpi.com |

| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria | Selective inhibition | biointerfaceresearch.com |

| Thiazolidine-2,4-dione derivatives | Various fungi (e.g., Aspergillus niger) | Broad-spectrum antifungal activity | nih.gov |

Herbicidal and Insecticidal Properties

In addition to their antimicrobial potential, derivatives of this compound have been investigated for their utility in agriculture as herbicides and insecticides.

A series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones have demonstrated significant herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov Some of these compounds exhibited excellent inhibitory activities against the stalk of Echinochloa crusgalli, with EC50 values as low as 72.7 mg/L. researchgate.net These findings highlight the potential of the pyrrolidine-2,4-dione scaffold in the development of new herbicidal agents.

The insecticidal properties of these derivatives have also been explored, with a particular focus on larvicidal activity. A study on pyrrolidine-2,4-dione derivatives against the second instar larvae of Culex quinquefasciatus, a common mosquito vector, revealed that some synthesized compounds were notably more active than the commercial insecticide permethrin (B1679614). nih.gov For instance, two compounds exhibited LD50 values of 26.06 µg/mL and 26.89 µg/mL, respectively, compared to permethrin's LD50 of 26.14 µg/mL. nih.gov

| Compound Type | Target Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones | Annual dicotyledonous and monocotyledonous plants | Herbicidal | High herbicidal activity observed. | nih.gov |

| 5-Substituted 3-(1-hydroxyethylidene)pyrrolidine-2,4-diones | Echinochloa crusgalli | Herbicidal | EC50 values as low as 72.7 mg/L. | researchgate.net |

| Pyrrolidine-2,4-dione derivatives | Culex quinquefasciatus (larvae) | Insecticidal (Larvicidal) | Some derivatives more potent than permethrin (LD50: 26.06 µg/mL). | nih.gov |

The herbicidal action of many compounds is often attributed to the inhibition of specific enzymes or disruption of vital physiological processes in plants. For derivatives of pyrrolidine-2,4-dione, a prominent mechanistic hypothesis for their herbicidal activity is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain. wssa.netmdpi.com Inhibition of HPPD leads to a depletion of plastoquinone, which in turn indirectly inhibits carotenoid biosynthesis, resulting in the characteristic bleaching symptoms observed in treated plants. wssa.net

To be effective HPPD inhibitors, compounds generally require a tricarbonyl methane (B114726) structure that can enolize. nih.gov The resulting enolate is believed to competitively inhibit the HPPD enzyme by combining with the Fe2+ at the enzyme's reaction center. nih.gov Many 3-acyltetramic acids, including derivatives of this compound, possess this structural feature. nih.gov

Role of Metal Chelation in Biological Activity

The ability of a compound to chelate metal ions can significantly influence its biological activity. Chelating agents can bind to metal ions, forming stable complexes that can alter the metal's bioavailability, redox potential, and interaction with biological macromolecules.

The pyrrolidine-2,4-dione ring system, particularly in its enol form, possesses potential metal-chelating sites. This has led to the hypothesis that the biological activities of these derivatives may, in part, be due to their ability to chelate essential metal ions. For instance, the inhibition of metalloenzymes is a possible mechanism of action. The interaction between metal ions and Schiff base ligands, for example, has been shown to enhance antimicrobial activity. mdpi.com

In the context of herbicidal activity, the proposed mechanism of HPPD inhibition directly involves interaction with a metal ion (Fe2+) at the enzyme's active site. nih.gov The ability of the enolized tricarbonyl methane structure to chelate this iron ion is thought to be central to its inhibitory effect.

Furthermore, the biological activity of some transition metal complexes of pyrrolidine derivatives has been investigated. These studies have shown that the metal complexes can exhibit higher antimicrobial activity than the ligands alone, suggesting that metal chelation can potentiate the biological effects of the parent compound. researchgate.netscirp.org For example, the antimicrobial activity of certain metal complexes followed a specific order of efficacy depending on the metal ion, indicating a direct role of the coordinated metal in the observed bioactivity. scirp.org

Applications in Chemical Science and Technology

Utilization as a Synthon in Complex Organic Synthesis

The structural architecture of 3-Acetyl-1-methylpyrrolidine-2,4-dione (B6204668), featuring a reactive dicarbonyl system and an acetyl group, makes it a versatile synthon in the construction of more complex molecular frameworks. The pyrrolidine-2,4-dione (B1332186) core is amenable to various chemical transformations, allowing for the introduction of diverse substituents and the formation of new ring systems.

Research into related pyrrolidine-2,3-diones has shown that these compounds can serve as valuable intermediates in the synthesis of heterocyclic compounds, including those related to pyrrolidine (B122466) alkaloids and medicinally relevant molecules. researchgate.net For instance, condensation reactions at the 3-position of the pyrrolidinedione ring are common, leading to the formation of enamine products which can be further elaborated. researchgate.net While specific examples detailing the extensive use of this compound as a synthon are not widely reported in publicly available literature, its functional group array logically supports its potential in this capacity. The acetyl group, for example, provides a handle for aldol-type reactions or other carbon-carbon bond-forming strategies, while the dione (B5365651) functionality can participate in cycloaddition or condensation reactions. The synthesis of various substituted pyrrolidine-2,3-diones has been explored, highlighting the chemical tractability of this heterocyclic system. beilstein-journals.org

Potential in Agrochemical Development as Active Ingredients or Precursors

The discovery and development of novel agrochemicals are crucial for ensuring global food security. Natural products often serve as a source of inspiration for the design of new pesticides and herbicides. While direct studies on the agrochemical applications of this compound are limited, the broader class of pyrrolidinedione-containing natural products has demonstrated notable biological activities, suggesting a potential avenue for exploration.

For instance, certain natural products containing the tetramic acid (pyrrolidine-2,4-dione) moiety are known for their antimicrobial and antifungal properties. mdpi.com This inherent bioactivity within the core structure suggests that synthetic derivatives, such as this compound, could be investigated for similar properties. A study on a closely related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, revealed moderate antibacterial activity against S. aureus and E. coli. mdpi.com Furthermore, research into novel 3-(hydroxymethylene) pyrrolidine-2,4-diones has been conducted to evaluate their herbicidal activity. researchgate.net These findings underscore the potential of the pyrrolidinedione scaffold as a template for the development of new agrochemical agents. The synthesis of novel anthranilic diamide (B1670390) insecticides containing different cyclic structures further illustrates the ongoing search for new and effective pest control agents. mdpi.com

Exploration in Material Science as Monomers or Functional Components

The field of material science is continually seeking novel monomers and functional molecules to create polymers and materials with unique properties. The pyrrolidine ring system has been incorporated into materials such as ionic liquid crystals, where the functionalization of the pyrrolidine ring can influence the material's properties. rsc.orgresearchgate.net

While there is no specific research detailing the use of this compound as a monomer in polymerization, its structure contains features that could be exploited for this purpose. The dicarbonyl functionality, for example, could potentially participate in condensation polymerization reactions. Furthermore, the pyrrolidinedione moiety could be incorporated as a functional component to impart specific properties, such as thermal stability or specific binding capabilities, to a polymer backbone. The anionic polymerization of related N-methylpyrrolidone derivatives has been studied, demonstrating the potential for this class of compounds to form well-defined polymers. researchgate.net The development of materials based on functionalized pyrrolidine cores is an active area of research, suggesting that this compound could be a candidate for future exploration in this field.

Development of Catalytic Systems Incorporating Pyrrolidinedione Ligands

The design of ligands is central to the development of efficient and selective metal-based catalysts. The pyrrolidine scaffold is a well-established component of many successful chiral ligands and organocatalysts used in asymmetric synthesis. While the direct use of this compound as a ligand is not prominently documented, its structure offers potential coordination sites for metal ions.

The nitrogen atom and the oxygen atoms of the dicarbonyl and acetyl groups could potentially chelate to a metal center, forming a stable complex. The synthesis and characterization of transition metal complexes with various organic ligands, including those derived from pyrrolidine, is a vast area of research. researchgate.netsciensage.infomdpi.com These complexes are often investigated for their catalytic activity in a range of organic transformations. For instance, metal complexes of pyrazolone (B3327878) phenylhydrazones, which share some structural similarities with acetyl-pyrrolidinediones, have been synthesized and their catalytic and biological activities evaluated. mdpi.com The development of transition metal-metalloid complexes has also been explored for their catalytic applications in reactions such as hydrosilylation. nih.gov Although speculative without direct experimental evidence, the structural features of this compound suggest that it or its derivatives could serve as ligands in the development of novel catalytic systems.

Environmental Behavior and Degradation Pathways

Biotic Degradation Mechanisms

There is no published research on the microbial degradation of 3-Acetyl-1-methylpyrrolidine-2,4-dione (B6204668). The pathways by which microorganisms might break down this compound, the types of microbes involved, and the rate of biodegradation have not been studied.

Future Research Directions and Unexplored Avenues for 3 Acetyl 1 Methylpyrrolidine 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to pyrrolidine-2,4-dione (B1332186) derivatives often involve multi-step processes. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, are paramount.

One promising direction is the use of ultrasound-promoted, one-pot multicomponent reactions. Such methods have been successfully employed for related heterocyclic compounds, offering advantages like shorter reaction times, cleaner reaction profiles, excellent yields, and simpler work-up procedures. researchgate.net The application of green additives, such as citric acid, could further enhance the sustainability of these syntheses. researchgate.net Exploring biocatalytic approaches could also yield highly functionalized and stereoselective pyrrolidine-2,3-diones under mild conditions, a strategy that remains largely unexplored for 3-acetyl-1-methylpyrrolidine-2,4-dione (B6204668). researchgate.net

| Synthetic Strategy | Potential Advantages | Reference |

| Ultrasound-Promoted Synthesis | Shorter reaction times, higher yields, clean profiles | researchgate.net |

| Green Catalysts (e.g., citric acid) | Environmentally benign, avoids harmful organic reagents | researchgate.net |

| Biocatalysis | High stereoselectivity, mild reaction conditions | researchgate.net |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures | researchgate.net |

These advanced methodologies would not only make the synthesis of this compound and its analogs more sustainable but also facilitate the rapid generation of libraries for biological screening and other applications.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

The 3-acylpyrrolidine-2,4-dione scaffold is known to exhibit complex tautomeric equilibria in solution. rsc.org These dynamic processes, involving the migration of a proton, can significantly influence the compound's chemical reactivity and biological activity. researchgate.net While traditional NMR spectroscopy has been used to study these phenomena, future research could benefit immensely from advanced, time-resolved techniques. researchgate.netrsc.org

In situ spectroscopy would allow for the real-time monitoring of reaction pathways and the characterization of transient intermediates, which are crucial for a deep understanding of reaction mechanisms. Computational methods, such as Density Functional Theory (DFT) calculations, have already been proposed to explore the mechanistic aspects of reactions involving related pyrrolin-2-one derivatives. beilstein-journals.org Combining these computational predictions with empirical data from time-resolved spectroscopy would provide a powerful, synergistic approach to elucidating the intricate mechanistic details governing the synthesis and reactivity of this compound.

Rational Design of Derivatives for Targeted Non-Clinical Bioactivity and Applications

The pyrrolidine-2,4-dione core is a privileged scaffold found in numerous natural products with valuable biological activities. researchgate.netresearchgate.net A derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, has already demonstrated moderate antibacterial activity against S. aureus and E. coli. mdpi.com This provides a strong rationale for the systematic exploration of new derivatives through rational design.

Future work should focus on modifying the core structure at various positions to create libraries of novel compounds. These modifications could include altering the N-methyl group, the 3-acetyl substituent, and the core pyrrolidine (B122466) ring itself. The biological activities of these new derivatives could be screened against a wide range of targets. Related heterocyclic scaffolds, such as thiazolidin-2,4-diones and 1,3,4-oxadiazoles, have shown a broad spectrum of bioactivities, including antimicrobial, antifungal, antioxidant, anticancer, and antidiabetic properties. nih.govmdpi.comnih.govmdpi.com This suggests that derivatives of this compound could hold similar potential. Molecular docking studies could be employed to predict the interactions of designed derivatives with specific biological targets, such as bacterial enzymes, guiding the synthesis of compounds with enhanced and targeted bioactivity. nih.gov

| Target Bioactivity | Rationale from Related Scaffolds | Potential Applications |

| Antimicrobial/Antifungal | Thiazolidine-2,4-diones, 1,3,4-oxadiazoles nih.govnih.govnih.gov | Development of new anti-infective agents |

| Antioxidant | Thiazolidin-4-ones mdpi.com | Chemical probes for studying oxidative stress |

| Anticancer | 1,3,4-oxadiazoles nih.gov | Preclinical investigation of novel cytostatic agents |

| Enzyme Inhibition | Thiazolidine-2,4-dione derivatives (AChE inhibitors) nih.gov | Development of tool compounds for chemical biology |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) offer transformative potential for accelerating the discovery and optimization of novel compounds. nih.gov These computational tools can be applied to this compound to overcome challenges in traditional drug discovery and materials science.

Generative de novo design, utilizing deep neural network architectures, can propose novel molecular structures with desired properties, such as specific bioactivity profiles or enhanced synthetic accessibility. nih.govnih.gov AI models can be trained on existing data to predict crucial physicochemical properties, ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles, and potential biological activities of newly designed derivatives before they are synthesized. nih.govnih.gov This predictive power allows researchers to prioritize the most promising candidates, saving significant time and resources. Furthermore, AI can aid in retrosynthetic analysis, proposing novel and efficient synthetic pathways for target molecules. nih.gov

Exploration of Interdisciplinary Applications in Areas beyond Current Scope

While the primary focus for related heterocyclic compounds has been in medicinal chemistry, the unique chemical properties of the this compound scaffold make it a candidate for exploration in other interdisciplinary fields. Its potential for hydrogen bonding, metal chelation, and participation in various chemical reactions could be leveraged in materials science, agrochemistry, and chemical biology.

For instance, the dione (B5365651) functionality could be used to create novel polymers or functional materials with specific thermal or optical properties. In agrochemistry, derivatives could be screened for herbicidal or pesticidal activities, a common application for novel heterocyclic compounds. As a chemical probe, the molecule or its derivatives could be functionalized with fluorescent tags to study biological processes or to serve as a sensor for specific analytes. The versatility of the pyrrolidine-2,3-dione (B1313883) core as a synthetic intermediate opens the door to creating a wide array of complex molecules for diverse scientific applications. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-Acetyl-1-methylpyrrolidine-2,4-dione?

- Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are primary tools. For NMR, analyze the and spectra to identify characteristic peaks: the acetyl group (δ ~2.3 ppm for , δ ~200 ppm for carbonyl ) and pyrrolidine-dione ring protons (δ 3.0–4.0 ppm). MS (EI or ESI) should show a molecular ion peak at m/z 141 (CHNO) and fragmentation patterns consistent with acetyl and methylpyrrolidine-dione moieties .

Q. How can crystallographic data for this compound be refined?

- Answer : Use the SHELXL program for refinement. Key steps include:

- Importing initial structure factors and coordinates.

- Applying restraints for disordered atoms (e.g., methyl or acetyl groups).

- Validating refinement with R-factors and electron density maps.

SHELXL’s robust handling of high-resolution data and twinning makes it suitable for small-molecule crystallography .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yield?

- Answer :

- Route 1 : Cyclocondensation of acetylated β-keto esters with methylamine, using catalytic FeO@SiO/InO to enhance reaction efficiency (85% yield reported for analogous diones) .